molecular formula C6H10O3 B13192750 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid

2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid

Cat. No.: B13192750
M. Wt: 130.14 g/mol
InChI Key: DBXUKTJUQGYFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of 1-methylcyclopropane with formaldehyde and a strong acid catalyst to introduce the hydroxymethyl group. Subsequent oxidation of the hydroxymethyl group can yield the carboxylic acid functionality.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: 2-(Carboxymethyl)-1-methylcyclopropane-1-carboxylic acid.

    Reduction: 2-(Hydroxymethyl)-1-methylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of cyclopropane ring reactivity.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular interactions, potentially leading to unique biological effects. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)-1-ethylcyclopropane-1-carboxylic acid
  • 2-(Hydroxymethyl)-1-methylcyclobutane-1-carboxylic acid
  • 2-(Hydroxymethyl)-1-methylcyclopentane-1-carboxylic acid

Comparison: Compared to its analogs, 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and reactivity. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-6(5(8)9)2-4(6)3-7/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

DBXUKTJUQGYFBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.